N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide
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Overview
Description
N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a propylaminoethyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the carboxamide group is introduced via an amide coupling reaction using reagents like carbodiimides or acid chlorides.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a methylsulfanyl group, often using methylthiol and a suitable base.
Attachment of the Propylaminoethyl Group: The final step involves the alkylation of the amide nitrogen with a propylaminoethyl group, which can be achieved using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study enzyme interactions and inhibition, particularly those involving sulfanyl groups.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism by which N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The methylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The carboxamide group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-methylsulfanyl-N-[2-oxo-2-(ethylamino)ethyl]pyridine-3-carboxamide: Similar structure but with an ethylamino group instead of a propylamino group.
N-methyl-2-methylsulfanyl-N-[2-oxo-2-(methylamino)ethyl]pyridine-3-carboxamide: Similar structure but with a methylamino group instead of a propylamino group.
Uniqueness
N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propylamino group can enhance its lipophilicity and membrane permeability, making it potentially more effective in biological applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-7-14-11(17)9-16(2)13(18)10-6-5-8-15-12(10)19-3/h5-6,8H,4,7,9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZPSENNAWEZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C)C(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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